molecular formula C11H11NO2 B13886693 Methyl 3,4-dihydroisoquinoline-5-carboxylate

Methyl 3,4-dihydroisoquinoline-5-carboxylate

Cat. No.: B13886693
M. Wt: 189.21 g/mol
InChI Key: IKPJZUROKFFXTB-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydroisoquinoline-5-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-dihydroisoquinoline-5-carboxylate typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline ring system .

Another method involves the reduction of 3,4-dihydroisoquinoline derivatives using chiral hydride reducing agents or hydrogenation with a chiral catalyst . This approach allows for the enantioselective synthesis of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydroisoquinoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound to tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions at various positions on the isoquinoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites and preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Methyl 3,4-dihydroisoquinoline-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promise in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3,4-dihydroisoquinoline-5-carboxylate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,7H,5-6H2,1H3

InChI Key

IKPJZUROKFFXTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCN=C2

Origin of Product

United States

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